molecular formula C22H22N2O7 B2648089 Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate CAS No. 1358248-18-6

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

Cat. No.: B2648089
CAS No.: 1358248-18-6
M. Wt: 426.425
InChI Key: JTWQLZCVGUHYJC-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and carbamoylmethoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative.

    Esterification: The final esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone

Comparison:

  • Structural Differences: The position and number of methoxy groups can vary, leading to differences in chemical reactivity and biological activity.
  • Unique Properties: Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-27-14-5-6-18-17(10-14)20(11-19(24-18)22(26)30-4)31-12-21(25)23-13-7-15(28-2)9-16(8-13)29-3/h5-11H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWQLZCVGUHYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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